1-Benzyl-3-(chloromethyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

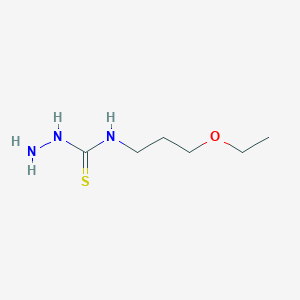

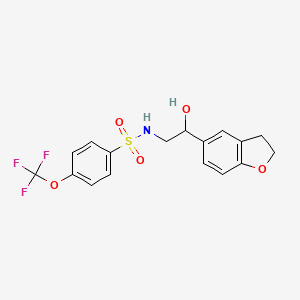

1-Benzyl-3-(chloromethyl)pyrazole is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H11ClN2/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 . This indicates that the compound contains a benzyl group attached to the 1-position of the pyrazole ring and a chloromethyl group attached to the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 206.67 . The compound’s InChI code is 1S/C11H11ClN2/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 .科学的研究の応用

Synthesis and Medicinal Applications

Synthesis and Anti-Diabetic Studies : A study focused on synthesizing novel benzimidazole-pyrazoline hybrid molecules for potential anti-diabetic applications. These compounds showed significant α-glucosidase inhibition activity, suggesting their utility in diabetes treatment (Ibraheem et al., 2020).

Corrosion Inhibitors for Steel : Pyrazole derivatives, including 1-Benzyl-3-(chloromethyl)pyrazole, have been evaluated as corrosion inhibitors for steel in acidic environments. These compounds effectively reduce the corrosion rate, indicating their potential in industrial applications (Herrag et al., 2007).

Antimicrobial and Anti-inflammatory Agents : Synthesis of novel pyrazole derivatives, including those with a this compound structure, has shown promise in antimicrobial and anti-inflammatory applications. These compounds have been evaluated for their effectiveness against various bacteria and fungi (Kendre et al., 2015).

Cytostatic and Antimicrobial Activities : Another research focused on the synthesis of 3,5-bis-(halomethyl)pyrazoles, including derivatives of this compound, which exhibited significant cytostatic and antimicrobial activities, particularly against Trichomonas vaginalis (Iturrino et al., 1987).

Chemical Synthesis and Material Applications

Cyclometalated Compounds : Pyrazole derivatives are used in the synthesis of cyclometalated compounds, which are crucial in the development of materials for advanced technologies (Hartshorn & Steel, 1998).

Metal–Organic Frameworks : The pyrazole-based ligands, including those similar to this compound, are used to create metal–organic frameworks with high thermal and chemical stability, useful in catalytic processes and other applications (Colombo et al., 2011).

Nonlinear Optical Properties : Studies on pyrazole derivatives have also explored their potential in nonlinear optical applications, considering their electronic structures and molecular geometries (Kumara et al., 2018).

Drug Development for Prostate Cancer : Research has been conducted on 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, related to this compound, as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), providing a basis for developing new anti-prostate cancer drugs (Nakao et al., 2014).

Safety and Hazards

The compound is classified as a combustible liquid and is harmful if swallowed . It can cause skin irritation and serious eye damage, and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . The compound may also cause genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is toxic to aquatic life .

将来の方向性

Benzimidazole and pyrazole compounds, including 1-Benzyl-3-(chloromethyl)pyrazole, have a wide range of medicinal properties, making them a central objective in the context of the COVID-19 pandemic . Future research could focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications for these compounds .

作用機序

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . This suggests that 1-Benzyl-3-(chloromethyl)pyrazole may interact with its targets through similar mechanisms.

Pharmacokinetics

The compound’s molecular weight (20667) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

1-benzyl-3-(chloromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXRSWGHLHCORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)

![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)

![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)